molecular formula C23H24N2O4S B6107799 N~1~-(2-ethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(2-ethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B6107799
M. Wt: 424.5 g/mol
InChI Key: VDXCBTUPYSIVTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2-ethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as EMPSG, is a novel compound that has been gaining attention in scientific research. It is a small molecule inhibitor that has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N~1~-(2-ethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is still not fully understood. However, it has been suggested that this compound inhibits the activity of several enzymes involved in cancer cell proliferation and survival, including AKT, mTOR, and ERK. This compound has also been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory and neuroprotective effects. It has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N~1~-(2-ethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has also been shown to have potent anticancer activity and can be used in combination with other anticancer drugs. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, this compound has not been extensively tested in animal models, and its safety and toxicity profile are not well understood.

Future Directions

There are several future directions for research on N~1~-(2-ethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to optimize its chemical structure to improve its solubility and bioavailability. Another direction is to study its safety and toxicity profile in animal models. Additionally, this compound could be tested in combination with other anticancer drugs to enhance its efficacy. Finally, this compound could be evaluated for its potential therapeutic applications in other diseases, such as diabetes and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in scientific research. It has potent anticancer activity and several other biochemical and physiological effects. However, its safety and toxicity profile are not well understood, and more research is needed to optimize its chemical structure and evaluate its potential therapeutic applications. This compound has the potential to be a valuable tool for cancer research and could lead to the development of new anticancer drugs.

Synthesis Methods

N~1~-(2-ethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is synthesized through a multi-step process that involves the reaction of 2-ethylphenylamine, 4-methoxybenzaldehyde, and benzenesulfonyl chloride. The resulting product is then treated with glycine to form this compound. The synthesis method of this compound is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

N~1~-(2-ethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to inhibit the proliferation of various cancer cells, including breast, lung, and colon cancer cells. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit the growth of drug-resistant cancer cells, making it a potential candidate for combination therapy with other anticancer drugs.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-3-18-9-7-8-12-22(18)24-23(26)17-25(19-13-15-20(29-2)16-14-19)30(27,28)21-10-5-4-6-11-21/h4-16H,3,17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXCBTUPYSIVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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